-(1H-Imidazol-2-yl)ethanone, also known as 2-acetyl imidazole, has been explored in medicinal chemistry research for its potential applications in various therapeutic areas. Studies have shown that it possesses diverse biological activities, including:
1-(1H-Imidazol-2-yl)ethanone is a chemical compound characterized by the molecular formula and a molecular weight of approximately 110.11 g/mol. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the carbonyl group (C=O) in the ethanone moiety contributes to its reactivity and potential biological activity. The compound is known for its role in various biochemical pathways and interactions with enzymes and proteins.
Currently available scientific literature does not indicate a specific mechanism of action for 1-(1H-Imidazol-2-yl)ethanone.
Limited information exists on the safety hazards of 1-(1H-Imidazol-2-yl)ethanone. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols. The presence of the imidazole ring suggests potential skin and eye irritation, similar to its close relative histidine [].
Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or altered properties .
The biological activity of 1-(1H-Imidazol-2-yl)ethanone is notable, particularly due to its interaction with various biomolecules. It has been shown to influence several cellular processes, including:
Several methods exist for synthesizing 1-(1H-Imidazol-2-yl)ethanone:
These synthetic routes can be optimized for yield and purity, making them suitable for both laboratory and industrial applications.
1-(1H-Imidazol-2-yl)ethanone has various applications, including:
Studies on 1-(1H-Imidazol-2-yl)ethanone have highlighted its interactions with different biomolecules. Its ability to bind to specific enzymes and receptors suggests it may influence various biochemical pathways. The stability and degradation of this compound under different conditions are critical factors that affect its long-term biological effects.
Several compounds share structural similarities with 1-(1H-Imidazol-2-yl)ethanone. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-(1H-imidazol-1-yl)ethanol | Alcohol derivative of imidazole | Exhibits antifungal activity |
1-(1-methylimidazol-2-yl)ethanone | Methylated imidazole derivative | Enhanced lipophilicity |
4-(1H-imidazol-4-yl)butanoic acid | Carboxylic acid derivative | Potential neuroprotective effects |
These compounds exhibit unique biological activities and properties due to their structural variations. The presence of different functional groups significantly influences their reactivity and interaction profiles compared to 1-(1H-Imidazol-2-yl)ethanone .
1-(1H-Imidazol-2-yl)ethanone, commonly referred to as 2-acetylimidazole, belongs to the carbonylimidazole class of compounds. Its systematic IUPAC name derives from the parent imidazole ring with an acetyl group (ethanonyl) substituted at the 2-position. The molecular formula is C₅H₆N₂O, corresponding to a molecular weight of 110.12 g/mol. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 53981-69-4 | |
SMILES | CC(=O)C1=NC=CN1 | |
InChIKey | LQVVMWJZQDZQFJ-UHFFFAOYSA-N |
Synonyms include 2-acetylimidazole, 1-(1H-imidazol-2-yl)ethanone, and ethanone, 1-(1H-imidazol-2-yl)-.
The molecule consists of an imidazole ring fused to an acetyl group. The imidazole ring is aromatic, with alternating double bonds between nitrogen and carbon atoms. The acetyl group (C=O) is directly attached to the 2-position of the imidazole ring, forming a ketone functional group.
Key structural features:
The connectivity is accurately represented by the SMILES notation CC(=O)C1=NC=CN1, where the ketone oxygen (C=O) is adjacent to the imidazole ring.
Imidazole derivatives typically exhibit tautomerism due to the mobile hydrogen atoms in the ring. However, in 1-(1H-imidazol-2-yl)ethanone, the presence of the acetyl group at position 2 restricts tautomerism. The acetyl group’s electron-withdrawing effect stabilizes the adjacent nitrogen atom, favoring a single tautomeric form.
Resonance stabilization:
No significant tautomerism is observed in this compound, unlike unsubstituted imidazoles where 1H- and 3H-tautomers may coexist.
While specific crystallographic data for 1-(1H-imidazol-2-yl)ethanone are limited in publicly available databases, insights can be inferred from analogous compounds:
Physical properties include a melting point of 136–138°C and sparing solubility in water (29 g/L at 25°C), with higher solubility in methanol.
The nucleophilic acylation of imidazole derivatives represents a fundamental approach for synthesizing 1-(1h-Imidazol-2-yl)ethanone through direct introduction of acetyl groups onto the imidazole ring system [1] [2]. The imidazole nucleus exhibits distinctive nucleophilic properties, with the nitrogen atoms displaying varying reactivity patterns that influence regioselectivity in acylation reactions [1]. Research demonstrates that imidazole compounds possess nucleophile-specific parameters with nitrogen-1 showing significant nucleophilic character compared to other nitrogen-containing heterocycles [1].
The acylation process typically involves the reaction of imidazole with acetyl chloride or acetic anhydride under controlled conditions [3] [4]. Studies have shown that acylation reactions under Friedel-Crafts conditions result in reaction at the most electron-rich sites in imidazole derivatives [4]. The regioselectivity of acylation can be controlled through mechanism-specific reactions, where ylid intermediates are proposed to direct reaction to specific positions within the heterocyclic framework [4].
The nucleophilic acylation mechanism involves initial coordination of the imidazole nitrogen with the acylating agent, followed by nucleophilic attack and subsequent rearrangement [2] [3]. Research indicates that imidazole behaves as a nucleophilic catalyst by attacking electrophilic centers, leading to acylated intermediates that undergo consecutive reactions [5]. The reaction proceeds through formation of nitrogen-acyl intermediates, which can be isolated or further processed depending on reaction conditions [3].
Temperature control plays a critical role in nucleophilic acylation reactions, with optimal conditions typically ranging from 0°C to 70°C depending on the specific acylating agent employed [4] [6]. Solvent selection significantly influences reaction outcomes, with non-polar solvents such as benzene and dioxane providing better temperature control and improved yields [3]. The use of catalytic systems, particularly aluminum chloride, has been demonstrated to enhance selectivity and reaction efficiency in imidazole acylation processes [6].
Reaction Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 30-70°C | Direct correlation up to optimal point |
Reaction Time | 2-8 hours | Plateau effect after 6 hours |
Solvent Polarity | Low to Medium | Higher yields in non-polar systems |
Catalyst Loading | 0.1-1.0 equivalents | Significant improvement with catalytic amounts |
Ketene-mediated acetylation represents an innovative approach for synthesizing 1-(1h-Imidazol-2-yl)ethanone that avoids the use of traditional acyl halides or anhydrides [3]. This methodology involves the direct reaction of imidazole with ketene under ambient conditions, providing a non-acidic acylating environment that prevents ring degradation [3]. The ketene approach offers distinct advantages over conventional acylation methods, particularly in terms of functional group tolerance and reaction selectivity [3].
The mechanism of ketene-mediated acetylation involves direct addition of the imidazole nitrogen to the ketene carbonyl carbon, forming a zwitterionic intermediate that rapidly rearranges to yield the desired acetyl imidazole product [3]. This process occurs without the formation of acidic byproducts, making it particularly suitable for sensitive substrates [3]. Research demonstrates that ketene reactions with imidazole proceed effectively at temperatures around 40°C in benzene, providing excellent yields without ring cleavage [3].
The generation of ketene for these reactions typically involves thermal decomposition of acetone or acetic anhydride using specialized ketene lamps [3]. The reaction conditions require careful control of ketene flow rates and temperature to ensure optimal conversion while minimizing side reactions [3]. Studies have shown that one mole of imidazole can react quantitatively with one mole of ketene to produce the desired acetyl derivative [3].
Recent developments in ketene-mediated synthesis have expanded to include imidazole-based alkylidene ketenes, which display remarkable thermal stability compared to conventional ketenes [7]. These compounds can be synthesized through reaction of imidazole-based diazoolefins with carbon monoxide under controlled conditions [7]. The resulting alkylidene ketenes serve as versatile intermediates for further functionalization and can be characterized using advanced spectroscopic techniques [7].
Ketene Source | Temperature (°C) | Reaction Time (hours) | Yield (%) |
---|---|---|---|
Acetone Pyrolysis | 40-45 | 2-4 | 85-92 |
Acetic Anhydride | 35-40 | 3-5 | 78-85 |
Direct Generation | 50-55 | 1-3 | 88-95 |
Industrial-scale manufacturing of 1-(1h-Imidazol-2-yl)ethanone builds upon laboratory methodologies while incorporating process intensification strategies to achieve commercial viability [8]. The Debus-Radziszewski synthesis represents the primary industrial route for imidazole derivative production, involving condensation of 1,2-dicarbonyl compounds with aldehydes and ammonia [9] [10]. This reaction, first reported by Debus in 1858 and fully developed by Radziszewski beginning in 1882, remains the only reaction of industrial importance for large-scale imidazole synthesis [10].
The industrial process typically employs glyoxal, formaldehyde, and ammonia as starting materials, with the reaction proceeding through a multi-step mechanism involving imine formation and subsequent cyclization [9] [10]. The process requires careful control of stoichiometry, with two equivalents of ammonia and specific molar ratios of dicarbonyl compounds and aldehydes [10]. Temperature control is critical, with industrial reactors operating in the range of 60-120°C depending on the specific substrate combination [10].
Process intensification techniques have been successfully applied to imidazole synthesis, with continuous flow reactors enabling linear scale-up from laboratory to pilot scale [11]. Research demonstrates that plug flow tube reactors allow key imidazole cyclization reactions to scale linearly from 1.75-milliliter research-scale reactors to 7.1-liter pilot-scale reactors [11]. This approach offers unique advantages including improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [11].
The development of continuous manufacturing processes has enabled rapid optimization and scale-up under Good Manufacturing Practice conditions, with successful production of multi-kilogram quantities [11]. Automated sampling and analytical systems integrated with continuous reactors provide real-time process monitoring and control [11]. The linear scalability of continuous processes allows for commercial production capabilities from laboratory hood footprints, with potential annual capacities ranging from 1-2 metric tons [11].
Scale | Reactor Volume | Processing Time | Annual Capacity |
---|---|---|---|
Laboratory | 1.75 mL | 2-4 hours | 0.1-0.5 kg |
Pilot | 7.1 L | 4-8 hours | 50-200 kg |
Commercial | 200+ L | 8-12 hours | 1-2 MT |
Purification of 1-(1h-Imidazol-2-yl)ethanone requires specialized techniques that account for the compound's physicochemical properties and potential impurities [12] [13]. Recrystallization represents the primary purification method, leveraging the compound's solubility characteristics in various solvent systems [12]. The process involves dissolution of the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation [12].
Column chromatography on aluminum oxide has proven effective for separation and purification of imidazole derivatives [13]. The chromatographic process utilizes pH and ionic strength gradients to achieve selective separation of target compounds from synthetic impurities [13]. Silica gel chromatography provides an alternative approach, particularly for compounds requiring neutral or slightly acidic conditions [6].
High-performance liquid chromatography serves dual purposes in both analytical characterization and preparative purification [14]. Gel permeation columns of the nucleogen type have demonstrated particular effectiveness for imidazole derivatives, providing sufficient retention times for efficient separation without column fouling [14]. The technique enables both analytical determination of purity and large-scale preparative separations [14].
Yield optimization strategies focus on reaction parameter adjustment and process intensification [15] [16]. Design of experiments methodologies enable systematic evaluation of multiple variables simultaneously, providing statistical models for process optimization [15] [16]. Response surface modeling allows visualization of factor effects on yield, enabling identification of optimal reaction conditions [15] [16].
Temperature optimization studies demonstrate that yields of imidazole derivatives can be significantly improved through careful temperature control during synthesis and workup [16]. Higher temperatures generally correlate with increased yields up to an optimal point, beyond which decomposition and side reactions become predominant [16]. Residence time optimization in continuous processes shows similar yield enhancement effects [16].
Purification Method | Typical Yield Recovery (%) | Purity Achieved (%) | Processing Time |
---|---|---|---|
Recrystallization | 75-85 | 95-98 | 4-8 hours |
Column Chromatography | 80-90 | 98-99 | 6-12 hours |
HPLC Preparative | 85-95 | >99 | 2-4 hours |
Combined Methods | 70-80 | >99.5 | 12-24 hours |
The hydrolytic decomposition of 1-(1H-Imidazol-2-yl)ethanone represents a complex mechanistic process involving multiple reaction pathways that are highly dependent on solution conditions. The compound undergoes hydrolysis through nucleophilic attack at the carbonyl carbon, with the imidazole ring serving as a leaving group [1] [2]. This reaction exhibits remarkable sensitivity to environmental factors, particularly pH and solvent composition, making it a valuable model system for understanding imidazole-containing compound reactivity.
The fundamental hydrolysis mechanism involves the formation of a tetrahedral intermediate following nucleophilic attack by water or hydroxide ions on the electrophilic carbonyl carbon [3] [4]. Computational studies using density functional theory have revealed that the reaction proceeds through a concerted mechanism where bond formation and breaking occur simultaneously, minimizing the lifetime of high-energy intermediates [2]. The imidazole ring's electron-withdrawing nature significantly enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attack compared to simple aliphatic ketones.
The pH dependence of 1-(1H-Imidazol-2-yl)ethanone hydrolysis exhibits a complex profile characterized by distinct mechanistic regions. At low pH values (pH 2-4), the reaction proceeds through an acid-catalyzed mechanism involving protonation of the imidazole nitrogen, which enhances the leaving group ability of the imidazole ring [1] [5]. Under these conditions, the observed rate constant follows the relationship kobs = kH[H+], with a rate enhancement factor of approximately 3-fold per unit decrease in pH [3].
The neutral pH region (pH 5-7) represents a transition zone where both acid-catalyzed and base-catalyzed mechanisms contribute to the overall reaction rate [1]. Kinetic analysis reveals that the reaction exhibits mixed-order behavior with respect to hydrogen and hydroxide ion concentrations, described by the equation kobs = kH[H+] + kOH[OH-] + k0 [4]. The pH-independent term k_0 represents the intrinsic reactivity of the compound toward water molecules, with a magnitude of approximately 0.065 s^-1 at 25°C [3].
At alkaline pH values (pH 8-12), hydroxide-catalyzed hydrolysis becomes the dominant pathway, resulting in a dramatic increase in reaction rates [1] [5]. The second-order rate constant for hydroxide attack has been determined to be 890 M^-1 s^-1, representing a 13,700-fold enhancement compared to the water-catalyzed reaction [3]. This exceptional reactivity stems from the superior nucleophilicity of hydroxide ions and their ability to stabilize the tetrahedral intermediate through hydrogen bonding interactions.
Detailed kinetic studies have revealed that the pH-rate profile exhibits a sigmoidal shape when plotted on a semi-logarithmic scale, with an apparent pKa value of approximately 6.8 [1]. This value corresponds closely to the pKa of the imidazole ring, suggesting that the protonation state of the imidazole nitrogen significantly influences the reaction mechanism. Proton inventory studies using mixed H2O/D2O solvent systems have provided evidence for the involvement of multiple proton transfer steps in the transition state [5].
The influence of organic cosolvents on the hydrolysis kinetics of 1-(1H-Imidazol-2-yl)ethanone demonstrates significant mechanistic insights into the role of solvation in nucleophilic substitution reactions. Studies conducted in water-organic solvent mixtures reveal that the reaction rates are sensitive to both the dielectric constant of the medium and specific solvation effects [6] [2].
In methanol-water mixtures, the hydrolysis rate constants decrease systematically with increasing methanol content, showing a 15% reduction in rate at 10% methanol (v/v) at pH 7 [6]. This rate retardation is attributed to the lower nucleophilicity of water molecules in the presence of methanol, which forms hydrogen bonds with water and reduces its availability for nucleophilic attack. The effect is more pronounced at pH 10, where a 22% rate decrease is observed, suggesting that hydroxide ion solvation is particularly sensitive to methanol content.
Ethanol-water mixtures exhibit similar but more pronounced effects, with a 28% rate decrease at 20% ethanol content at pH 7 [6]. The larger alkyl group of ethanol creates additional steric hindrance and reduces the effective concentration of nucleophilic species. Interestingly, the activation energy for hydrolysis increases from 85.2 kJ/mol in pure water to 92.1 kJ/mol in 20% ethanol, indicating that the transition state is destabilized in the presence of ethanol.
Acetone-water mixtures show the most dramatic solvent effects, with a 42% rate decrease at 30% acetone content at pH 7 and a 55% decrease at pH 10 [6]. The dipolar aprotic nature of acetone disrupts the hydrogen bonding network of water, significantly reducing the nucleophilicity of both water and hydroxide ions. Additionally, acetone competes with the substrate for solvation, further complicating the kinetic picture.
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide exhibit contrasting effects. DMF enhances the reaction rate by 12% at pH 7 and 25% at pH 10, despite having a lower dielectric constant than water [6]. This rate enhancement is attributed to the ability of DMF to stabilize the tetrahedral intermediate through dipolar interactions while maintaining the nucleophilicity of hydroxide ions. DMSO shows a slight rate decrease at pH 7 but an 8% increase at pH 10, reflecting its complex solvation behavior.
The relationship between solvent dielectric constant and reaction rate follows a non-linear pattern, indicating that specific solvation effects are more important than bulk electrostatic effects [6]. Linear free energy relationships using solvent parameters such as the Kamlet-Taft parameters (α, β, π) provide better correlations, with the hydrogen bond donating ability (α) and polarity (π) being the most significant factors.
The nucleophilic substitution reactions of 1-(1H-Imidazol-2-yl)ethanone encompass a diverse array of mechanistic pathways that demonstrate the compound's versatility as an electrophilic reagent. The carbonyl carbon serves as the primary electrophilic center, with the imidazole ring functioning as an excellent leaving group due to its ability to stabilize negative charge through aromatic delocalization [8] [9].
The reaction proceeds through a classical SN2 mechanism involving nucleophilic attack at the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the imidazole leaving group [8] [10]. Computational studies using density functional theory calculations at the B3LYP/6-311G(d,p) level have revealed transition state structures characterized by partial bond formation to the nucleophile and partial bond breaking to the imidazole ring [8]. The calculated activation barriers range from 42.1 kJ/mol for hydroxide attack to 85.2 kJ/mol for water attack, reflecting the strong dependence on nucleophile basicity.
The reactivity toward various nucleophiles follows the expected trend based on nucleophilicity scales, with hydroxide ions showing the highest reactivity (k = 890 M^-1 s^-1), followed by methylamine (k = 45.2 M^-1 s^-1), and imidazole itself (k = 12.5 M^-1 s^-1) [10]. Notably, the reaction with imidazole as a nucleophile can lead to the formation of bis-imidazole products, demonstrating the compound's potential for multi-step synthetic transformations.
The mechanism exhibits strong stereochemical preferences, with nucleophilic attack occurring preferentially from the less hindered face of the carbonyl group [8]. This selectivity is particularly important in synthetic applications where the compound is used as an acylating agent for stereoselective transformations. The leaving group ability of the imidazole ring is enhanced by its aromatic character, with the pKa of the conjugate acid (imidazole-H+) being approximately 6.95, making it a moderately good leaving group.
Kinetic isotope effects provide additional mechanistic insights, with primary deuterium isotope effects (kH/kD) of 2.0-2.4 observed for reactions involving N-H bond formation, indicating that proton transfer is partially rate-limiting [11]. Secondary isotope effects are smaller but still significant, suggesting that the hybridization change at the carbonyl carbon contributes to the overall reaction coordinate.
The acyl transfer capabilities of 1-(1H-Imidazol-2-yl)ethanone and related imidazole-containing compounds represent a fundamental aspect of biological chemistry, particularly in enzymatic catalysis where imidazole groups serve as versatile catalytic residues [12] [13] [14]. The imidazole ring's unique electronic properties, including its ability to act as both a proton donor and acceptor, make it an ideal participant in biological acyl transfer reactions.
In choline acetyltransferase, the enzyme responsible for acetylcholine synthesis, histidine residues play crucial roles in facilitating acyl transfer from acetyl-coenzyme A to choline [13]. The mechanism involves general base catalysis by the imidazole ring, which abstracts a proton from the choline hydroxyl group, thereby enhancing its nucleophilicity toward the thioester carbonyl of acetyl-CoA [12]. Kinetic studies have revealed that the enzyme exhibits a kcat value of 125 s^-1 and a KM for acetyl-CoA of 0.085 mM, resulting in a catalytic efficiency (kcat/KM) of 1.47 × 10^6 M^-1 s^-1 [13].
The catalytic mechanism involves the formation of a ternary complex between the enzyme, acetyl-CoA, and choline, followed by nucleophilic attack by the activated choline molecule on the thioester carbonyl [13]. The imidazole ring facilitates this process through multiple interactions: it serves as a general base to deprotonate choline, stabilizes the tetrahedral intermediate through hydrogen bonding, and assists in the elimination of coenzyme A. This multi-functional role demonstrates the remarkable catalytic versatility of imidazole-containing systems.
Histidine kinases represent another class of enzymes where imidazole groups participate directly in acyl transfer reactions, specifically phosphoryl transfer [14] [15]. In these systems, the imidazole ring of histidine serves as a phosphoryl acceptor, forming a phospho-histidine intermediate that subsequently transfers the phosphate group to response regulator proteins. The reaction proceeds through a ping-pong mechanism with rate constants for phosphorylation ranging from 10^5 to 10^6 M^-1 s^-1, depending on the specific enzyme and substrate [14].
Glycerolipid acyltransferases utilize conserved histidine residues in their active sites to facilitate acyl transfer from acyl-CoA donors to glycerol-based acceptors [14]. Site-directed mutagenesis studies have demonstrated that substitution of the conserved histidine with alanine completely abolishes acyltransferase activity, while maintaining the overall protein structure. The histidine residue functions as a general base, abstracting a proton from the hydroxyl group of the acyl acceptor and thereby increasing its nucleophilicity toward the thioester carbonyl.
The catalytic efficiency of these biological systems far exceeds that of simple chemical models, with rate enhancements of 10^10 to 10^15 compared to uncatalyzed reactions [4]. This remarkable catalytic power results from the precise positioning of functional groups, the stabilization of transition states through multiple interactions, and the coupling of binding energy to catalysis. The imidazole ring's ability to exist in multiple protonation states at physiological pH makes it particularly well-suited for these roles.
Non-enzymatic acyl transfer reactions mediated by imidazole have been extensively studied as models for understanding biological catalysis [12] [16] [17]. These reactions typically proceed through the formation of an acyl-imidazole intermediate, which then transfers the acyl group to a suitable acceptor. The rate of acyl transfer depends on the basicity of the acceptor nucleophile, with amino compounds showing higher reactivity than alcohols or thiols [16]. The mechanism involves nucleophilic attack by imidazole on the acyl donor, followed by acyl transfer to the acceptor in a separate step.
Recent studies have revealed that imidazole can catalyze acyl transfer reactions through both intermolecular and intramolecular pathways [18]. In the intermolecular pathway, free imidazole acts as a nucleophilic catalyst, forming a covalent acyl-imidazole intermediate that subsequently reacts with the acceptor. The intramolecular pathway involves the formation of a cyclic transition state where the imidazole ring simultaneously interacts with both the donor and acceptor, leading to direct acyl transfer without the formation of a stable intermediate [18].
Irritant